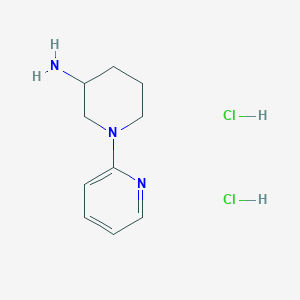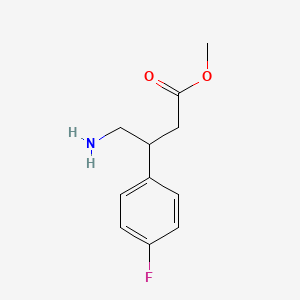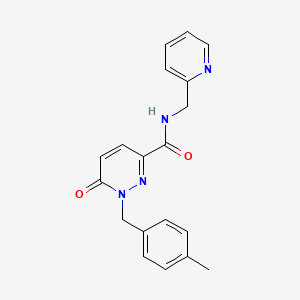![molecular formula C16H16N2O B2435170 1-methyl-6-phenethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1340724-86-8](/img/structure/B2435170.png)
1-methyl-6-phenethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-6-phenethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MPDPV and belongs to the class of cathinones, which are synthetic analogs of the naturally occurring stimulant, cathinone, found in the khat plant. MPDPV is a potent psychostimulant that acts on the central nervous system to produce effects similar to those of other stimulants such as cocaine and amphetamines.
作用机制
The mechanism of action of MPDPV involves its ability to increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of reward, motivation, and pleasure. MPDPV acts by inhibiting the reuptake of dopamine, which leads to an increase in its concentration in the synaptic cleft. This increase in dopamine levels produces the stimulant effects of MPDPV.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPDPV are similar to those of other stimulants. It produces feelings of euphoria, increased energy, and heightened alertness. It also increases heart rate, blood pressure, and body temperature. Prolonged use of MPDPV can lead to addiction, cardiovascular problems, and other health issues.
实验室实验的优点和局限性
One of the main advantages of using MPDPV in lab experiments is its potency as a dopamine reuptake inhibitor. This makes it a useful tool for investigating the role of dopamine in the brain. However, the use of MPDPV in lab experiments is limited by its potential for abuse and addiction. It is also a controlled substance in many countries, which restricts its availability for research purposes.
未来方向
There are several potential future directions for research involving MPDPV. One area of interest is its use as a therapeutic agent for the treatment of psychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD). Another area of research is its potential as a tool for studying the molecular mechanisms of addiction. Additionally, there is a need for further research into the long-term effects of MPDPV use on the brain and body.
合成方法
The synthesis of MPDPV involves the reaction of 4-methylpropiophenone with ammonium acetate and acetic anhydride to form the intermediate compound, 4-methyl-α-pyrrolidinopropiophenone (MPPP). This intermediate is then reacted with phenethylamine in the presence of hydrochloric acid to form MPDPV. The synthesis of MPDPV is a complex process that requires expertise in organic chemistry and specialized equipment.
科学研究应用
MPDPV has been the subject of numerous scientific studies in recent years due to its potential applications in various areas. One of the main areas of research is its use as a tool in neuroscience research. MPDPV has been found to be a potent dopamine reuptake inhibitor, which makes it a useful tool for studying the role of dopamine in the brain. It has also been used in studies investigating the effects of stimulants on behavior and cognition.
属性
IUPAC Name |
1-methyl-6-(2-phenylethyl)pyrrolo[2,3-c]pyridin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-17-10-8-14-9-12-18(16(19)15(14)17)11-7-13-5-3-2-4-6-13/h2-6,8-10,12H,7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSXOPVVFWWEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

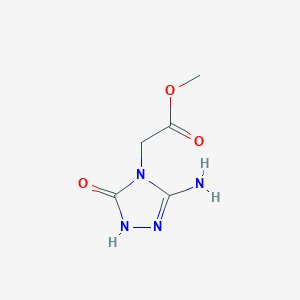
![[(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2435089.png)
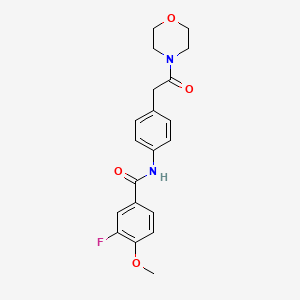
![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2435091.png)
![3-Methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2435092.png)
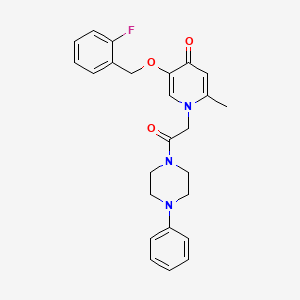
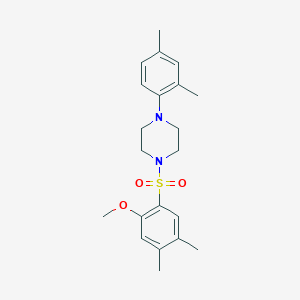

![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2435100.png)


